6-Deoxy-9alpha-hydroxycedrodorin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

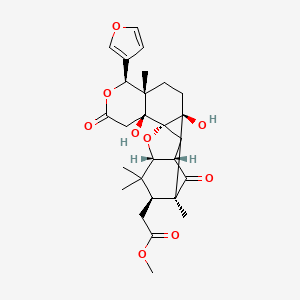

6-Deoxy-9alpha-hydroxycedrodorin is a natural product derived from the herbs of Cedrela odorata. It is a triterpenoid compound with the molecular formula C27H34O9 and a molecular weight of 502.6 g/mol . This compound has shown potential value in the selection of insect-resistant clones for timber plantations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxy-9alpha-hydroxycedrodorin involves several steps, starting from the extraction of raw materials from Cedrela odorata. The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . High-performance liquid chromatography (HPLC) is commonly used to purify the compound, with a mobile phase consisting of acetonitrile, methanol, and water in the ratio of 10:41:49 .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-9alpha-hydroxycedrodorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-Deoxy-9alpha-hydroxycedrodorin has a wide range of scientific research applications:

Chemistry: It serves as a reference standard and synthetic precursor for various chemical studies.

Biology: The compound is used in pharmacological research to study its potential biological activities.

Medicine: It is investigated for its potential use as an active pharmaceutical intermediate and fine chemical.

Mechanism of Action

The mechanism of action of 6-Deoxy-9alpha-hydroxycedrodorin involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of enzymatic activities and signaling pathways involved in insect resistance .

Comparison with Similar Compounds

Similar Compounds

- Artemether

- Hydroxygenkwanin

- Alpha-Terpineol

- Beta-Eudesmol

- Beta-Sitosterol

- Hydroxyecdysone

Uniqueness

6-Deoxy-9alpha-hydroxycedrodorin is unique due to its specific structure and biological activities. Unlike other similar compounds, it has shown significant potential in the selection of insect-resistant clones for timber plantations, making it valuable for agricultural research .

Properties

IUPAC Name |

methyl 2-[(1S,2S,5S,6S,10S,11R,13S,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-22(2)16(10-17(28)33-5)24(4)19(30)15-11-27(36-21(15)22)25(24,31)8-7-23(3)20(14-6-9-34-13-14)35-18(29)12-26(23,27)32/h6,9,13,15-16,20-21,31-32H,7-8,10-12H2,1-5H3/t15-,16+,20+,21-,23+,24-,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIQPOSLYIEZJT-DDBLWRNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2(C(=O)C3C1OC4(C3)C2(CCC5(C4(CC(=O)OC5C6=COC=C6)O)C)O)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]4([C@H](C([C@H]5[C@@H](C4=O)C[C@]3([C@@]1(CC(=O)O[C@H]2C6=COC=C6)O)O5)(C)C)CC(=O)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019946 |

Source

|

| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247036-52-8 |

Source

|

| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structure of 6-Deoxy-9α-hydroxycedrodorin and its significance in the context of insect deterrence?

A1: 6-Deoxy-9α-hydroxycedrodorin is a newly identified tetranortriterpenoid isolated from the leaves of Cedrela odorata. While its exact molecular formula and weight aren't specified in the study, its structure is described as "3-deoxo-3β,8β-epoxy-6-deoxy-9α,14α-dihydroxy-8, 14-dihydromexicanolide" []. This compound, along with other isolated tetranortriterpenoids, was found to be associated with leaf rejection by the polyphagous weevil Exopthalmus jekelianus []. This suggests that 6-Deoxy-9α-hydroxycedrodorin may play a role in the natural defense mechanisms of Cedrela odorata against insect herbivory.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.